molecular formula C8H4BrN3O4 B11838027 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid

6-Bromo-4-nitro-1H-indazole-3-carboxylic acid

Katalognummer: B11838027
Molekulargewicht: 286.04 g/mol
InChI-Schlüssel: QRUPRSQPZYYTIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid typically involves the bromination and nitration of indazole derivatives. One common method includes the reaction of 4-nitroindazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The nitro and bromo groups play a crucial role in its reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison: 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid stands out due to the presence of both bromo and nitro groups, which confer unique chemical properties and reactivity. This dual substitution enhances its potential for diverse applications compared to compounds with single substitutions .

Eigenschaften

Molekularformel

C8H4BrN3O4

Molekulargewicht

286.04 g/mol

IUPAC-Name

6-bromo-4-nitro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14)

InChI-Schlüssel

QRUPRSQPZYYTIG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.